molecular formula C16H22INO4 B5151113 methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide

methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide

Cat. No.: B5151113
M. Wt: 419.25 g/mol
InChI Key: WCIDUKKEILVXMX-UHFFFAOYSA-M
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Description

Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide is a complex organic compound with a unique structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxy-N-anilines with alkyl or aryl-substituted malonates in the presence of phosphorus oxychloride or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.

Scientific Research Applications

Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoquinoline core can interact with various biological pathways, potentially inhibiting or activating specific functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO4.HI/c1-16(2)8-11-6-13(19-3)14(20-4)7-12(11)9-17(16)10-15(18)21-5;/h6-7,9H,8,10H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIDUKKEILVXMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C=[N+]1CC(=O)OC)OC)OC)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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